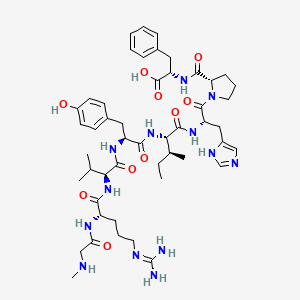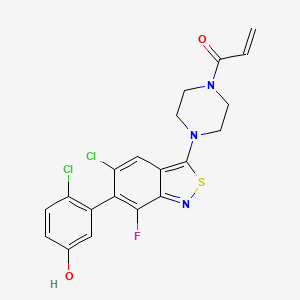
KRAS inhibitor-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS inhibitor-16 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, making this compound a significant focus in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS inhibitor-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are intermediates that are further modified to yield the final this compound compound. These intermediates are characterized and purified to ensure they meet the required specifications .
Wissenschaftliche Forschungsanwendungen
KRAS inhibitor-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
Medicine: Investigated in preclinical and clinical studies for its potential to treat KRAS-mutant cancers, such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer.
Industry: Utilized in the development of new therapeutic agents targeting KRAS and related pathways
Wirkmechanismus
KRAS inhibitor-16 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets specific regions of KRAS, preventing its interaction with downstream effectors and blocking the signaling pathways that promote cancer cell growth and survival. The molecular targets and pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR pathways .
Vergleich Mit ähnlichen Verbindungen
KRAS inhibitor-16 is compared with other similar compounds, such as:
Sotorasib: A KRAS G12C inhibitor approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor under investigation in clinical trials.
Pan-KRAS inhibitors: Compounds that target multiple KRAS isoforms and mutations
Uniqueness
This compound is unique in its ability to target specific KRAS mutations with high selectivity and potency. Its distinct chemical structure and binding mechanism differentiate it from other KRAS inhibitors, making it a valuable tool in cancer research and therapy .
Conclusion
This compound represents a promising advancement in the field of cancer therapeutics, offering new opportunities for targeted treatment of KRAS-mutant cancers. Its unique properties and broad range of applications make it a significant focus of ongoing scientific research and development.
Eigenschaften
Molekularformel |
C20H16Cl2FN3O2S |
|---|---|
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
1-[4-[5-chloro-6-(2-chloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H16Cl2FN3O2S/c1-2-16(28)25-5-7-26(8-6-25)20-13-10-15(22)17(18(23)19(13)24-29-20)12-9-11(27)3-4-14(12)21/h2-4,9-10,27H,1,5-8H2 |
InChI-Schlüssel |
UPHZHQLQCQSBQD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




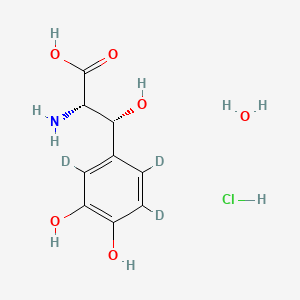
![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
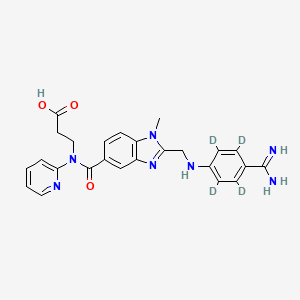
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
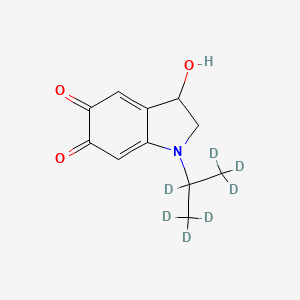

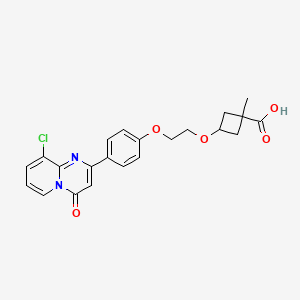



![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
